molecular formula C9H10N2O4 B1270039 (s)-3-Amino-3-(4-nitrophenyl)propanoic acid CAS No. 501030-96-2

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid

Cat. No. B1270039
M. Wt: 210.19 g/mol
InChI Key: JVQPVKJZKRICRR-QMMMGPOBSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to "(s)-3-Amino-3-(4-nitrophenyl)propanoic acid" often involves multistep reactions including nitro reduction, carbonyl reduction, cyclization, and ring-opening reactions. These methods are highlighted for their low cost and suitability for industrial-scale production (Yuan Guo-qing, 2013).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds utilize techniques such as X-ray diffraction, demonstrating the detailed arrangement of atoms within the molecule and confirming their absolute configurations (O. Achmatowicz et al., 1997).

Chemical Reactions and Properties

Various chemical reactions involving related compounds have been explored, including the Lossen rearrangement for the synthesis of ureas from carboxylic acids, showcasing the versatility and reactivity of these molecules (Kishore Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of similar compounds, including their vibrational and electronic absorption spectroscopic profiles, have been thoroughly characterized using techniques like FT-IR, FT-Raman, and UV–Visible spectra. These studies provide insights into the bonding, anti-bonding nature, and nonlinear optical properties (Christina Susan Abraham et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds like "(s)-3-Amino-3-(4-nitrophenyl)propanoic acid" are complex and diverse. Studies on their reactivity, such as the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, illuminate the mechanisms and outcomes of their interactions with various reagents, further highlighting their potential utility in synthesis (Kishore Thalluri et al., 2014).

Scientific Research Applications

Biomarker Development in Cancer Research

Measurement of human urinary carcinogen metabolites, including those related to compounds similar to (S)-3-amino-3-(4-nitrophenyl)propanoic acid, is a practical approach for obtaining important information about the relationship between tobacco use and cancer. Carcinogens and their metabolites quantified in the urine of smokers or those exposed to environmental tobacco smoke include a variety of compounds, suggesting the potential of (S)-3-amino-3-(4-nitrophenyl)propanoic acid derivatives as biomarkers in cancer research Hecht, 2002.

Advanced Oxidation Processes in Environmental Science

The study of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, including acetaminophen, highlights the role of nitrophenyl-derived compounds in environmental science. The generation of different kinetics, mechanisms, and by-products through AOPs demonstrates the relevance of nitrophenyl derivatives in understanding and improving environmental remediation techniques Qutob et al., 2022.

Pharmacological Research

Chlorogenic Acid (CGA), a compound structurally related to (S)-3-amino-3-(4-nitrophenyl)propanoic acid, showcases the importance of nitrophenyl derivatives in pharmacological research. CGA's diverse therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective activities, emphasize the potential of similar compounds in drug development and the treatment of various disorders Naveed et al., 2018.

Safety And Hazards

The safety data sheet for a related compound, “3-(4-Nitrophenyl)propanoic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3S)-3-amino-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQPVKJZKRICRR-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CC(=O)O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362531
Record name (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-3-Amino-3-(4-nitrophenyl)propanoic acid

CAS RN

501030-96-2
Record name (3S)-3-Amino-3-(4-nitrophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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